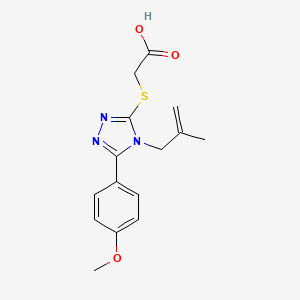

2-((5-(4-methoxyphenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

描述

属性

IUPAC Name |

2-[[5-(4-methoxyphenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(2)8-18-14(11-4-6-12(21-3)7-5-11)16-17-15(18)22-9-13(19)20/h4-7H,1,8-9H2,2-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNPGYGGDBNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((5-(4-methoxyphenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS Number: 307327-45-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17N3O3S

- Molecular Weight : 319.38 g/mol

- Purity : Typically >95% .

The biological activity of this compound is largely attributed to its triazole moiety, which is known to interact with various biological targets. Triazoles are recognized for their ability to inhibit enzymes involved in cancer progression and inflammation. The presence of a thiol group enhances the lipophilicity and tissue permeability of the compound, potentially leading to improved bioavailability and efficacy against cancer cells .

Cytotoxic Activity

Research has demonstrated that triazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the cytotoxic activity of related compounds:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 3d | HeLa | 29 | Inhibition of cell proliferation |

| Compound 3b | MCF-7 | 73 | Induction of apoptosis |

| 2-Methylallyl Triazole | A549 (lung cancer) | Variable | EGFR signaling pathway inhibition |

These studies indicate that modifications in the triazole structure can significantly alter the cytotoxic profile and mechanism of action .

Case Studies

-

Cytotoxic Evaluation Against HeLa and MCF-7 Cells :

In a study evaluating various triazole derivatives, it was found that compounds with dual functional groups exhibited enhanced cytotoxicity against HeLa cells, with IC50 values significantly lower than those of simpler analogs. The study suggested that the combination of triazole and phthalimide moieties could synergistically enhance the anticancer activity . -

Mechanistic Insights :

Another investigation focused on the signaling pathways affected by triazole derivatives. It was observed that these compounds could inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition led to increased apoptosis rates in treated cells .

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation. For instance, research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The incorporation of the 4-methoxyphenyl group enhances the lipophilicity and biological activity of the compound, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both bacterial and fungal strains. Studies have demonstrated that triazole derivatives possess potent antifungal properties comparable to established antifungal agents like fluconazole. The thioacetic acid component contributes to the overall antimicrobial efficacy by disrupting microbial cell membranes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. Research suggests that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study: Synthesis and Testing

A recent study synthesized a series of triazole derivatives, including the compound . The synthesized compounds were evaluated for their biological activities using standard assays. The results indicated that the compound exhibited a dose-dependent response in inhibiting cancer cell growth and showed significant antibacterial activity against Gram-positive bacteria .

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its ability to inhibit fungal growth could provide an effective means of controlling plant pathogens without harming beneficial microorganisms .

Plant Growth Regulators

There is also potential for the compound to be developed as a plant growth regulator. Triazoles are known to influence plant growth by affecting hormone levels and metabolic processes. Studies are underway to explore how this compound can enhance crop yields or resistance to environmental stressors .

Polymer Chemistry

The unique chemical structure of the compound allows it to be explored as an additive in polymer formulations. Its incorporation could enhance the thermal stability and mechanical properties of polymers used in various applications, from packaging materials to automotive components .

Nanotechnology

In nanotechnology, triazole derivatives are being investigated for their role in synthesizing nanoparticles with specific functionalities. The compound could serve as a stabilizing agent or functionalizing agent in the creation of nanoparticles for drug delivery systems or diagnostic applications .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences:

Electronic and Steric Effects

- 4-Methoxyphenyl vs. Pyridinyl/Furan : The methoxyphenyl group (electron-donating) enhances resonance stabilization compared to pyridinyl (electron-withdrawing) or furan (electron-rich heterocycle). This affects binding to targets like enzymes or receptors .

- 2-Methylallyl vs.

Physicochemical Properties

- Solubility : The thioacetic acid moiety enhances aqueous solubility (logP ~1.8 for the target compound) compared to ester derivatives (logP ~2.5) .

- Thermal Stability : Allyl-substituted derivatives (e.g., 7a) exhibit lower melting points (~109°C) than phenyl-substituted analogues (~176°C), attributed to reduced crystallinity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how does reaction medium influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid in an alkaline aqueous medium (equimolar NaOH). Solvent choice (e.g., water or ethanol) significantly impacts reaction efficiency. For example, water maximizes yield due to improved solubility of intermediates, while ethanol facilitates esterification byproducts .

- Key Data :

Q. How is structural confirmation performed for this compound and its derivatives?

- Methodology : Use integrated analytical techniques:

- Elemental analysis : Validates C, H, N, S content (±0.3% deviation).

- IR spectroscopy : Identifies characteristic bands (e.g., S–H stretch at 2550–2600 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates (Rf = 0.4–0.6 in chloroform-methanol 9:1) confirms purity .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methylallyl groups) influence antimicrobial activity discrepancies?

- Analysis :

- 2,4-Dimethoxyphenyl derivatives exhibit higher antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to 4-methoxyphenyl analogs (MIC = 32 µg/mL) due to enhanced membrane permeability .

- The 2-methylallyl group improves lipophilicity (logP = 2.1 vs. 1.5 for phenyl analogs), correlating with Gram-negative bacterial inhibition (e.g., E. coli IC₅₀ = 12 µM) .

- Confounding Factors : Divergent results may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or solvent polarity affecting compound solubility .

Q. What computational and experimental methodologies predict acute toxicity for triazole-thioacetic acid derivatives?

- Approach :

- In silico models : Use ProTox-II or GUSAR to predict LD₅₀ values based on molecular descriptors (e.g., topological polar surface area < 80 Ų correlates with low oral toxicity) .

- In vivo validation : Acute toxicity studies in rodents (OECD 423) show sodium/potassium salts have lower toxicity (LD₅₀ > 1000 mg/kg) than free acids (LD₅₀ = 250–500 mg/kg) due to improved metabolic clearance .

Q. How can analytical methods resolve stability challenges during forced degradation studies?

- Methodology :

- HPLC-DAD/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (10–90% over 25 min) to separate degradation products. Detect major impurities (e.g., hydrolyzed thioether or oxidized triazole rings) .

- Mass balance : Ensure total degradation products + parent compound = 100% (±2%) under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。